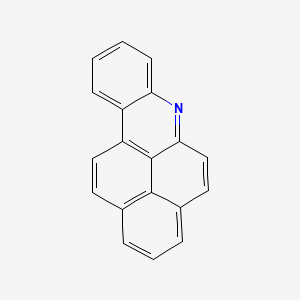

6-Azabenzo(a)pyrene

Description

Significance of Nitrogen-Containing Polycyclic Aromatic Hydrocarbons in Research

Nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs), also known as azaarenes, represent a significant class of compounds that have garnered considerable research interest. rsc.orgrsc.org These molecules are heterocyclic analogues of polycyclic aromatic hydrocarbons (PAHs), where one or more carbon atoms in the aromatic ring system are substituted by a nitrogen atom. nih.gov This incorporation of nitrogen imparts distinct characteristics, such as increased polarity and greater structural diversity, compared to their carbocyclic counterparts. nih.gov

The significance of N-PAHs stems from several key areas:

Environmental Presence and Toxicology: Azaarenes co-occur with PAHs in environments contaminated by petrogenic and pyrogenic sources, such as coal derivatives and combustion processes. nih.gov They are recognized as environmental pollutants, and their toxicological profiles are of great concern. scispace.com It has been reported that heterocyclic PAHs contribute to the toxic effects observed in many environmental samples containing complex mixtures of aromatic compounds. scispace.com Some N-PAHs exhibit greater biological activity, including mutagenicity and carcinogenicity, than their parent PAHs. scispace.comontosight.ai This is partly because the nitrogen atom can alter the metabolic activation pathways, potentially leading to reactive intermediates that can bind to DNA. ontosight.ai

Prebiotic Chemistry and Astrophysics: N-PAHs are considered important prebiotic precursors in the synthesis of nucleobases. nih.gov Research has shown that complex N-PAHs can be formed under conditions simulating celestial impacts, suggesting a potential route for the formation of life-building compounds on early Earth. nih.gov Their detection in carbonaceous meteorites further supports their presence and role in extraterrestrial environments. researchgate.net

Materials Science: The introduction of nitrogen into the PAH framework is a powerful strategy for fine-tuning the electronic, structural, and chemical properties of these molecules. rsc.orgrsc.org This "nitrogen-doping" can impart new functionalities, making N-PAHs valuable scaffolds in supramolecular chemistry and for the development of advanced materials with unique optical and electronic properties. rsc.orgrsc.orgunibo.it

Given their widespread presence and diverse effects, future environmental analysis and monitoring are suggested to include high-molecular-weight azaarenes like azapyrenes. nih.gov

Overview of Azapyrenes as Structural Analogues of Polycyclic Aromatic Hydrocarbons

Azapyrenes are a specific subgroup of azaarenes where a nitrogen atom is incorporated into the pyrene (B120774) aromatic structure. nih.gov As structural analogues of PAHs, they share many fundamental properties but also exhibit significant differences due to the presence of the heteroatom. nih.gov

The chemical structure of 6-Azabenzo(a)pyrene consists of a benzo(a)pyrene backbone, a five-ring peri-condensed aromatic system, with a nitrogen atom replacing a carbon atom at the 6-position. ontosight.aioup.com This substitution has profound effects on the molecule's properties. The introduction of the nitrogen atom alters the electronic distribution and reactivity of the molecule compared to its well-studied, all-carbon analogue, benzo(a)pyrene. ontosight.ai

Modifying the pyrene core with nitrogen atoms is an effective method for tuning the electrochemical and optical properties of the resulting hetero-PAHs. rsc.org The position of the nitrogen atom is crucial; for instance, the high diversity of azaarene isomers found in environmental samples stems from both their distinct carbon skeletons and the various possible positions for nitrogen substitution. nih.gov Research into azapyrene derivatives has explored how these structural changes influence their redox and electrochemiluminescence (ECL) properties, with isomers showing different behaviors based on the nitrogen's location. unibo.it

The synthesis of various azabenzo[a]pyrenes has been undertaken to study their properties, with spectroscopic analyses like ultraviolet absorption and nuclear magnetic resonance confirming their structures. unm.edu The ultraviolet absorption spectra of these compounds are often very similar to that of benzo(a)pyrene, highlighting their structural relationship. unm.edu

Structure

3D Structure

Properties

IUPAC Name |

8-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N/c1-2-7-16-14(6-1)15-10-8-12-4-3-5-13-9-11-17(20-16)19(15)18(12)13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJSQHIKRZBLKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=CC=CC(=C54)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031256 | |

| Record name | 6-Azabenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24930-41-4, 109489-32-9 | |

| Record name | 6-Azabenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024930414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azabenzopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109489329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Azabenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Azabenzo a Pyrene and Its Derivatives

Historical Development of Synthetic Approaches

The journey to synthesize specific aza-PAH isomers like 6-Azabenzo(a)pyrene has been marked by a progression from classical, often multi-step, methods to more direct and regioselective strategies.

Early Synthetic Routes

Early efforts in the synthesis of aza-PAHs often relied on established named reactions in heterocyclic chemistry, such as the Skraup, Doebner-von Miller, and Bischler-Napieralski reactions. These methods, while foundational, were often limited in their applicability to complex, multi-ring systems and could result in mixtures of isomers, necessitating challenging purification steps. For instance, a 1970 dissertation by Richard E. Phillips detailed the synthesis of several azabenzo[a]pyrene isomers, including the 4-aza, 5-aza, and 12-aza derivatives. unm.edu These syntheses employed multi-step sequences starting from keto-tetrahydro-polycyclic aromatic hydrocarbons, followed by dehydrogenation, amidation, and finally, cyclization using strong acids like polyphosphoric acid in a Bischler-Napieralski reaction. unm.edu While these routes were successful for other isomers, a direct and efficient synthesis of the 6-aza isomer remained a challenge.

Evolution of Synthetic Techniques

The evolution of synthetic techniques for aza-PAHs has been driven by the need for greater control over the position of the nitrogen atom within the polycyclic framework, a concept known as regioselectivity. The limitations of classical methods spurred the development of more sophisticated approaches. A significant advancement in the synthesis of this compound was reported in 1990 by Fukuhara, Miyata, and Kamiya. jst.go.jpresearchgate.net Their approach represented a departure from the traditional cyclization methods and provided a more direct route to the 6-azabenzo[a]pyrene core. This method, detailed further in the following section, exemplifies the shift towards more strategic and regioselective synthetic design in the field of aza-PAH chemistry.

Contemporary Synthetic Approaches

Modern synthetic chemistry offers a range of powerful tools to construct complex molecules like this compound with high precision. These methods often involve transition-metal-catalyzed cross-coupling reactions, novel cyclization strategies, and regioselective functionalization of pre-existing polycyclic systems.

Regioselective Synthesis of the this compound Core Structure

A key contemporary method for the regioselective synthesis of this compound was developed by Fukuhara and his colleagues. researchgate.net This approach provides a direct route to the desired isomer. The synthesis starts from perinaphthenone, which is reacted with 1-iodo-2-nitrobenzene. researchgate.net This reaction specifically constructs the nitrogen-containing ring at the desired position, leading to the formation of the this compound skeleton.

Another reported synthesis of this compound involves the reaction of perinaphthenone in the presence of platinum(IV) oxide, manganese(IV) oxide, n-butyllithium, and hydrogen gas, using tetrahydrofuran (B95107) and ethanol (B145695) as solvents. molaid.com

Table 1: Key Synthetic Route to this compound

| Starting Materials | Key Reagents/Conditions | Product | Reference |

| Perinaphthenone, 1-iodo-2-nitrobenzene | Not specified in abstract | This compound | researchgate.net |

| Perinaphthenone | platinum(IV) oxide, manganese(IV) oxide, n-butyllithium, H₂ | This compound | molaid.com |

Synthesis of Nitro-6-Azabenzo(a)pyrene Derivatives

Nitro derivatives of this compound are important for studying the effect of substituents on the properties of the parent molecule. The synthesis of these derivatives is typically achieved through electrophilic nitration of the this compound core.

The nitration of 6-Azabenzo[a]pyrene (6-azaB[a]P) with an excess of nitric acid (HNO₃) leads to the formation of 1-nitro-6-azabenzo[a]pyrene and 3-nitro-6-azabenzo[a]pyrene (B145465). oup.com This reaction shows a degree of regioselectivity, with the 1-nitro and 3-nitro isomers being the major products. oup.com The N-oxide derivatives of these nitro compounds can also be formed during this reaction. molaid.comoup.com

Table 2: Synthesis of Nitro-6-Azabenzo(a)pyrene Derivatives

| Starting Material | Reagent | Products | Yields | Reference |

| 6-Azabenzo[a]pyrene | Excess HNO₃ | 1-Nitro-6-azabenzo[a]pyrene | 50% | oup.com |

| 3-Nitro-6-azabenzo[a]pyrene | 37% | oup.com |

Synthesis of N-Oxide Derivatives

The N-oxide derivatives of this compound are another important class of compounds, often studied for their biological activities. The synthesis of these derivatives involves the direct oxidation of the nitrogen atom in the this compound ring.

The parent this compound N-oxide can be synthesized with high efficiency by reacting this compound with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758). molaid.com This method provides the N-oxide in a high yield of 95%. molaid.com

Furthermore, the N-oxides of the nitro-derivatives, specifically 1-nitro-6-azabenzo[a]pyrene N-oxide and 3-nitro-6-azabenzo[a]pyrene N-oxide, can be formed by the reaction of this compound with excess nitric acid. molaid.comoup.com

Table 3: Synthesis of this compound N-Oxide Derivatives

| Starting Material | Reagent | Product | Yield | Reference |

| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | 95% | molaid.com |

| This compound | Excess HNO₃ | 1-Nitro-6-azabenzo[a]pyrene N-oxide, 3-Nitro-6-azabenzo[a]pyrene N-oxide | Not specified | molaid.comoup.com |

Advanced Reaction Mechanisms in Azapyrene Synthesis

The construction of the azapyrene core relies on a variety of advanced reaction mechanisms. These reactions are pivotal in forming the necessary carbon-carbon and carbon-nitrogen bonds to assemble the final polycyclic aromatic system.

Cyclization Reactions (e.g., Bischler-Napieralski Cyclodehydration)

The Bischler-Napieralski reaction is a powerful and frequently employed method for the synthesis of 3,4-dihydroisoquinolines, which are key precursors to more complex aza-PAHs. organic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclodehydration of β-arylethylamides. The reaction is typically promoted by condensing agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). organic-chemistry.orgunm.edunih.gov

The mechanism is believed to proceed through the formation of a highly electrophilic nitrilium ion intermediate. organic-chemistry.orgnih.gov This intermediate then undergoes an intramolecular attack by the electron-rich aromatic ring to form the new heterocyclic ring. caltech.edu The choice of solvent and reagents can significantly impact the reaction's efficiency and yield. For instance, modern variations of this reaction utilize milder conditions, such as Tf₂O and 2-chloropyridine, allowing for the synthesis of a broader range of derivatives, including those with sensitive functional groups. nih.gov

The Bischler-Napieralski reaction and its modifications have been successfully used to synthesize a variety of aza-PAHs, demonstrating its versatility in constructing complex nitrogen-containing aromatic systems. unm.edu

Benzyne (B1209423) Cycloaddition Strategies in Nitrogen Heterocycle Formation

Benzyne cycloaddition reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. rsc.orgresearcher.life This strategy involves the in situ generation of highly reactive benzyne intermediates, which can then participate in cycloaddition reactions to form diverse heterocyclic frameworks. rsc.org A significant advantage of this approach is the ability to construct complex molecules in a step-economical manner under mild, often transition-metal-free conditions. rsc.orgresearcher.life

One notable application is the [2+2] cycloaddition of benzynes with enamides. This reaction leads to the formation of amido-benzocyclobutanes, which can then undergo a pericyclic ring-opening to yield amido-o-quinonedimethides. organic-chemistry.orgnih.gov These intermediates can further participate in intramolecular [4+2] cycloadditions to rapidly assemble complex nitrogen heterocycles. organic-chemistry.orgnih.gov The reaction conditions, such as the choice of fluoride (B91410) source (e.g., CsF) and solvent (e.g., 1,4-dioxane), are crucial for optimizing the yield and stereoselectivity of the process. organic-chemistry.org

This tandem approach, combining benzyne cycloaddition with subsequent pericyclic and cycloaddition reactions, offers a highly stereoselective and efficient route to various aza-tricyclic and aza-tetracyclic systems. organic-chemistry.org

Multi-step Reaction Pathways from Key Intermediates

The synthesis of this compound often involves multi-step reaction sequences starting from well-defined chemical intermediates. nih.gov These pathways are designed to build the molecule in a controlled, stepwise manner, allowing for the introduction of specific substituents and functionalities.

A common strategy involves the use of a pre-formed polycyclic aromatic ketone. For example, perinaphthenone has been utilized as a starting material in the synthesis of this compound. molaid.comresearchgate.net Another approach starts with chrysene-5-carboxylic acid, which is converted to 5-aminochrysene via a Schmidt reaction. The resulting amine is then formylated or acetylated, and the subsequent amide undergoes cyclization, often using polyphosphoric acid, to yield the corresponding azabenzo[a]pyrene derivative. unm.edu

Similarly, 4-keto-1,2,3,4-tetrahydrochrysene can serve as a key intermediate. The ketone is converted to its azine, which is then dehydrogenated to an aromatic amine. Subsequent formylation or acetylation followed by a Bischler-Napieralski cyclodehydration with polyphosphoric acid affords the desired azabenzo[a]pyrene. unm.edu These multi-step syntheses, while often lengthy, provide a high degree of control over the final structure. youtube.com

Isomer-Specific Synthetic Considerations for Azabenzo(a)pyrenes

The synthesis of a specific isomer of azabenzo(a)pyrene requires careful consideration of the starting materials and reaction pathways. The position of the nitrogen atom in the final polycyclic system is determined by the structure of the precursors and the regioselectivity of the key bond-forming reactions. nih.gov

For instance, the synthesis of 4-azabenzo[a]pyrene and 5-azabenzo[a)pyrene starts from different intermediates. The synthesis of the 4-aza isomer and its methyl derivative utilizes 4-keto-1,2,3,4-tetrahydrochrysene, while the 5-aza isomers are prepared from chrysene-5-carboxylic acid. unm.edu Similarly, 12-azabenzo[a]pyrene synthesis begins with 1-keto-1,2,3,4-tetrahydrobenz[a]anthracene. unm.edu

Metabolic Transformation Pathways of 6 Azabenzo a Pyrene and Analogues: in Vitro Studies

Phase I Metabolic Pathways and Enzymatic Involvement

The initial phase of metabolism involves the introduction of oxygen-containing functional groups into the 6-azabenzo(a)pyrene structure, a process that increases its water solubility and prepares it for further metabolic reactions.

Cytochrome P450 Enzyme System Activity (CYP1A1, CYP1B1)

The cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms CYP1A1 and CYP1B1, are paramount in the oxidative metabolism of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogues. plos.orgnih.gov These enzymes are involved in the metabolic activation of these compounds, transforming them into reactive intermediates. purdue.edu While research directly on this compound is limited, extensive studies on its parent compound, benzo[a]pyrene (B130552) (B[a]P), and other aza-arenes provide significant insights into the likely metabolic pathways.

The metabolism of B[a]P by CYP1A1 and CYP1B1 leads to the formation of carcinogenic metabolites. nih.govnih.gov These enzymes are responsible for oxidizing the parent compound at various positions on the aromatic ring system. nih.gov The introduction of a nitrogen atom into the benzo[a]pyrene structure, creating this compound, is known to influence the electronic properties of the molecule and, consequently, its interaction with metabolizing enzymes.

The presence and position of the nitrogen atom in aza-PAHs affect the selectivity of CYP isoforms. For instance, studies on chrysene (B1668918) analogues have shown that nitrogen substitution influences which CYP isoform is most active. jst.go.jp While specific data for this compound is scarce, it is hypothesized that both CYP1A1 and CYP1B1 are involved in its oxidation, with their relative contributions potentially differing from that observed for B[a]P due to the electronic influence of the nitrogen atom. Research on other aza-substituted PAHs, such as 10-azabenzo[a]pyrene, has implicated CYP1A2 in their metabolic activation in human liver microsomes. jst.go.jp

Table 1: Relative Contribution of CYP Isoforms in the Metabolism of Benzo[a]pyrene (B[a]P) as a Model for Aza-PAHs

| Metabolite | Primary Contributing CYP Isoform(s) | Supporting Reference |

|---|---|---|

| B[a]P-7,8-dihydrodiol | CYP1A1, CYP1B1, CYP2C19 | nih.gov, nih.gov |

| B[a]P-tetrol-I-1 (from diol-epoxide) | CYP1A1 | nih.gov |

| B[a]P-9-ol (Phenol) | CYP1A1, CYP1B1, CYP2C19, CYP3A4 | nih.gov |

| B[a]P-3-ol (Phenol) | CYP3A4, CYP1A1, CYP2C19 | nih.gov |

The oxidation of this compound and its analogues by CYP enzymes results in a variety of metabolites. The primary pathway involves the formation of highly reactive epoxides on the aromatic rings. sigmaaldrich.com These epoxides are critical intermediates that can lead to detoxification or further activation.

In vitro incubation of the related compound 6-nitrobenzo[a]pyrene with rat liver microsomes yields a range of oxidized products, including dihydrodiols (6-nitrobenzo[a]pyrene-7,8- and -9,10-dihydrodiols), phenols (1- and 3-hydroxy-6-nitrobenzo[a]pyrenes), and quinones (benzo[a]pyrene-1,6-, -3,6-, and -6,12-quinones). iarc.fr Fungal metabolism of 6-nitrobenzo[a]pyrene similarly produces hydroxylated metabolites, specifically 1- and 3-hydroxy-6-nitrobenzo[a]pyrene. nih.gov This suggests that the C-1 and C-3 positions are susceptible to oxidation, while the region near the substituent at the C-6 position (C-7, C-8) may be sterically hindered or electronically deactivated. nih.gov A computational study of aza-benzo[a]pyrenes supports the formation of carbocations through the opening of epoxide rings, a crucial step in the formation of diols and subsequent metabolites. sigmaaldrich.com

Specific CYP Isoform Selectivity

Epoxide Hydrolase Activity in Dihydrodiol Formation

Following the CYP-mediated formation of epoxides, the enzyme microsomal epoxide hydrolase (mEH) plays a pivotal role. numberanalytics.comexcli.de This enzyme catalyzes the hydrolysis of the epoxide ring, adding a water molecule to form a trans-dihydrodiol. numberanalytics.com This reaction is generally considered a detoxification step, as dihydrodiols are typically less reactive than their precursor epoxides. numberanalytics.com

However, in the "diol epoxide" pathway of PAH activation, the dihydrodiol product serves as a substrate for a second round of oxidation by CYP enzymes. osti.gov For B[a]P, the B[a]P-7,8-dihydrodiol is further epoxidized by CYP1A1 and CYP1B1 to form the ultimate carcinogen, B[a]P-7,8-diol-9,10-epoxide (BPDE). nih.gov Given the formation of dihydrodiols from 6-nitrobenzo[a]pyrene, it is highly probable that mEH is essential in the metabolic pathway of this compound, converting its epoxides into the corresponding dihydrodiols. iarc.frlookchem.com

Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the oxidized metabolites from Phase I with endogenous, water-soluble molecules. This process further increases their hydrophilicity, facilitating their excretion from the body. osti.gov

Glucuronidation Mechanisms

Glucuronidation is a major Phase II detoxification pathway for the phenolic and dihydrodiol metabolites of PAHs. osti.govnih.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid to the hydroxyl groups of the metabolites. nih.gov

Studies on B[a]P metabolites have shown that various UGT isoforms, such as UGT1A7 and UGT1A10, are well-expressed in aerodigestive tract tissues and are capable of glucuronidating phenolic metabolites like 7-hydroxy-B[a]P. nih.gov In vitro experiments using cDNA-expressed human UGTs have demonstrated that UGT1*6 and UGT2B7 can glucuronidate a range of B[a]P phenols and dihydrodiols. nih.gov Fungal metabolism of 6-nitrobenzo[a]pyrene has been shown to produce glucoside conjugates of its hydroxylated metabolites, indicating that this conjugation pathway is relevant for this class of compounds. nih.gov Therefore, it is expected that the hydroxylated metabolites of this compound are also substrates for UGT enzymes, leading to the formation of glucuronide conjugates as a means of detoxification and elimination.

Glutathione (B108866) Conjugation Pathways

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotics, including metabolites of polycyclic aromatic hydrocarbons (PAHs). nih.gov The primary function of GSTs in the metabolism of PAHs is to conjugate glutathione, a tripeptide, to electrophilic metabolites such as epoxides and diol epoxides. nih.gov This conjugation reaction generally results in more water-soluble and less reactive compounds that can be more readily excreted from the body.

In eukaryotes, GSTs are involved in the detoxification of reactive electrophilic compounds by catalyzing their conjugation to glutathione. ebi.ac.uk While specific studies on the direct glutathione conjugation of this compound metabolites are not extensively detailed in the provided results, the general principles of PAH metabolism suggest that its epoxide and diol epoxide intermediates would be substrates for GSTs. For instance, studies with benzo(a)pyrene have shown that GSTs, particularly isoenzyme 7-7, are highly efficient in catalyzing the conjugation of its diol epoxide (BPDE) with glutathione (GSH). nih.gov The capacity for glutathione conjugation can significantly influence the mutagenicity of these compounds. nih.gov A deficiency in this detoxification pathway may lead to an increased risk of tumor initiation upon exposure to PAHs. nih.gov

The activity of GSTs is dependent on two main sites: the G-site, which binds glutathione, and the H-site, which binds the electrophilic substrate. nih.gov The H-site is highly variable among different GST isoenzymes, which allows for specificity towards a wide range of substrates. nih.gov For example, human GSTs of the alpha and mu classes have a predominantly hydrophobic H-site, while the pi class has a site that is half hydrophobic and half hydrophilic. nih.gov

| Enzyme/Process | Function | Relevance to this compound Metabolism |

|---|---|---|

| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of glutathione to electrophilic metabolites (e.g., epoxides, diol epoxides). nih.gov | Presumed to be a key detoxification pathway for electrophilic metabolites of this compound. |

| Glutathione (GSH) | A tripeptide that is conjugated to PAH metabolites, increasing their water solubility and facilitating excretion. nih.gov | Essential cofactor for GST-mediated detoxification of this compound metabolites. |

| GST Isoenzyme 7-7 | Highly efficient in catalyzing the conjugation of benzo(a)pyrene diol epoxide (BPDE) with GSH. nih.gov | Suggests that specific GST isoenzymes could be particularly effective in detoxifying reactive metabolites of this compound. |

One-Electron Oxidation Pathways and Radical Cation Formation

An alternative metabolic activation pathway for PAHs, including benzo(a)pyrene, involves one-electron oxidation to form a radical cation. capes.gov.brnih.gov This pathway is distinct from the well-known monooxygenase-mediated epoxidation. The formation of benzo(a)pyrene quinones (1,6-, 3,6-, and 6,12-diones) is believed to arise from an initial one-electron oxidation of the parent compound to its radical cation. capes.gov.brnih.gov

In vitro experiments have demonstrated that the oxidation of benzo(a)pyrene can generate its radical cation. nih.gov This reactive intermediate can then react with water to produce quinones. nih.gov The localization of the positive charge in the benzo(a)pyrene radical cation is primarily at the C-6 position, followed by C-1 and C-3. nih.gov The formation of a 6-oxybenzo(a)pyrene (B1205261) radical, a reactive species capable of covalent binding to nucleic acid bases, has been observed in enzymatic incubations of benzo(a)pyrene with liver microsomes. researchgate.net Similar reactive free radicals have also been produced enzymatically from other carcinogenic PAHs. researchgate.net

The study of 6-substituted benzo(a)pyrene derivatives provides further evidence for the radical cation pathway. For instance, 6-fluorobenzo(a)pyrene (B1211091), when metabolized by rat liver microsomes under certain conditions, primarily yields quinones, consistent with a radical cation intermediate. nih.gov The one-electron oxidation of both benzo(a)pyrene and 6-fluorobenzo(a)pyrene by manganese(III) acetate (B1210297) leads to products consistent with a radical cation mechanism. nih.gov

| Compound | Oxidizing System | Major Products | Reference |

|---|---|---|---|

| Benzo(a)pyrene (BP) | Mn(OAc)3 | 6-acetoxyBP, BP quinones | nih.gov |

| 6-Fluorobenzo(a)pyrene (6-FBP) | Mn(OAc)3 | 6-acetoxyBP, 1,6- and 3,6-diacetoxyBP, BP quinones | nih.gov |

| Benzo(a)pyrene (BP) Radical Cation Perchlorate | Reaction with H2O | BP 1,6-, 3,6-, and 6,12-dione | nih.gov |

| 6-Fluorobenzo(a)pyrene (6-FBP) Radical Cation Perchlorate | Reaction with H2O | BP 1,6-, 3,6-, and 6,12-dione | nih.gov |

Comparative In Vitro Metabolism with Benzo(a)pyrene and Other Polycyclic Azaarenes

The metabolism of azaarenes can differ from their homocyclic PAH counterparts due to the presence of the nitrogen atom. researchgate.net For smaller azaarenes, the nitrogen moiety leads to metabolic routes that are partially different from their parent PAHs. researchgate.net However, in larger azaarenes, the influence of the nitrogen atom is diminished, and their metabolism proceeds more analogously to homocyclic PAHs. researchgate.net

In vitro studies comparing the metabolism of benzo(a)pyrene and its aza-analogs have revealed both similarities and differences. For example, the metabolism of benzo(a)pyrene and 6-fluorobenzo(a)pyrene by induced rat liver microsomes in the presence of NADPH or high concentrations of cumene (B47948) hydroperoxide (CHP) produced similar metabolic profiles, yielding dihydrodiols, phenols, and quinones with NADPH, and only quinones with CHP. nih.gov However, with uninduced microsomes and NADPH, benzo(a)pyrene produced all three classes of metabolites, while 6-fluorobenzo(a)pyrene only afforded quinones. nih.gov

When comparing the metabolism of benzo(a)pyrene across different species, significant variations are observed. For instance, in vitro studies with hepatic microsomes from English sole, starry flounder, and rats showed that while the rate of benzo(a)pyrene metabolism was about three times greater in rats, a larger proportion of benzo(a)pyrene was converted to the proximate carcinogen, BaP 7,8-diol, by the fish microsomes. nih.gov This highlights species-specific differences in the balance between activation and detoxification pathways.

The metabolism of other azaarenes, such as acridine (B1665455) and phenanthridine (B189435), has also been investigated. In aquatic organisms, acridine is transformed into 9(10H)-acridinone, and phenanthridine is converted to 6(5H)-phenanthridinone. uva.nl These findings suggest that the formation of keto-metabolites is a significant pathway for benzoquinolines in aquatic environments. uva.nl

Influence of Nitrogen Substitution on Metabolic Reactivity

The introduction of a nitrogen atom into the aromatic ring system of a PAH can significantly alter its physical, chemical, and toxicological properties. mdpi.com The position of the nitrogen atom can influence the metabolic pathways and the nature of the resulting metabolites.

The presence of a nitrogen atom in the ring can affect the electronic properties of the molecule, which in turn influences its susceptibility to enzymatic attack. For instance, the nitrogen atom in azaarenes can lead to different metabolic routes compared to their homocyclic analogs. researchgate.net While the metabolism of larger azaarenes is similar to that of PAHs, the N-moiety in smaller azaarenes can lead to distinct metabolic products. researchgate.net

Studies on various azaarenes have shown that the nitrogen atom can direct metabolism towards specific pathways. For example, the biotransformation of acridine and phenanthridine in aquatic organisms leads to the formation of their respective ketone derivatives. uva.nl This suggests that for certain azaarenes, oxidation at the carbon adjacent to the nitrogen is a favored metabolic step.

Molecular Mechanisms of Dna Adduct Formation by 6 Azabenzo a Pyrene Metabolites

Covalent Binding Mechanisms of Reactive Intermediates

The covalent binding of 6-Azabenzo(a)pyrene (6-azaB[a]P) metabolites to DNA is contingent upon the metabolic transformation of the relatively inert parent molecule into electrophilic, reactive intermediates. Research indicates that, like its non-heterocyclic analogue benzo[a]pyrene (B130552) (B[a]P), 6-azaB[a]P requires metabolic activation to exert its genotoxic effects. oup.com Studies on derivatives such as 1- and 3-nitro-6-azabenzo[a]pyrene (B145465) have shown that the introduction of a nitro group can significantly enhance mutagenic activity. psu.edu

Two primary pathways for the formation of reactive intermediates that covalently bind to DNA have been explored for aza-arenes, drawing parallels from the extensive research on B[a]P:

Diol Epoxides: This pathway involves enzymatic oxidation to form diol epoxides. Computational studies using density functional theory (DFT) have investigated the carbocations that result from the opening of epoxide and diol epoxide rings of aza-benzo[a]pyrenes. nih.gov These highly reactive carbocations are potent electrophiles that can readily attack nucleophilic sites on DNA bases, leading to the formation of stable covalent adducts. nih.gov

Radical Cations: An alternative mechanism involves one-electron oxidation of the parent compound to produce a radical cation. nih.gov This reactive species can then directly bind to DNA. nih.gov Studies on the related 6-oxybenzo[a]pyrene radical have shown it is sufficiently reactive to bind covalently with nucleic acid bases. nih.gov Furthermore, research on other aza-arenes, such as 10-azabenzo[a]pyrene, has demonstrated the enzymatic production of reactive free radicals. researchgate.net

The formation of these reactive species is a critical step, as their electrophilic nature drives the subsequent covalent modification of DNA, initiating the process of chemical carcinogenesis.

Structural Characterization of DNA Adducts

The structure of the DNA adducts formed by this compound metabolites is a key determinant of their biological consequences, including their potential to cause mutations. Characterization involves identifying the specific nucleotide base that is targeted and the stereochemical orientation of the bound metabolite.

Nucleotide Specificity in Adduct Formation (e.g., Guanine (B1146940), Adenine (B156593) Adducts)

The reactive metabolites of this compound and its derivatives exhibit specificity in their binding to DNA bases. Guanine and adenine are common targets for polycyclic aromatic hydrocarbon metabolites due to the high nucleophilicity of their exocyclic amino groups and certain ring nitrogens.

Guanine Adducts: Studies on related compounds suggest a strong preference for guanine. The covalently bound 6-oxybenzo[a]pyrene radical is primarily introduced on the guanine base. nih.gov In vitro binding studies with 6-nitrobenzo[a]pyrene, a related nitro-PAH, also demonstrated a high preference for binding to poly(dG). nih.gov Furthermore, the metabolic activation of 6-hydroxymethylbenzo[a]pyrene, another B[a]P derivative, leads to the formation of a major adduct identified as N²-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.gov

Adenine Adducts: While guanine is often the primary target, adenine adducts are also formed. Research on the radical cations of B[a]P and its 6-substituted derivatives shows the formation of depurinating adducts with both guanine (N7Gua, C8Gua) and adenine (N7Ade, N3Ade). nih.govnih.gov

Cytosine Adducts: Computational studies modeling the reaction of aza-benzo[a]pyrene carbocations with DNA have examined the formation of covalent adducts with the exocyclic nitrogen of cytosine. nih.gov

The table below summarizes the observed nucleotide specificity for various related reactive intermediates.

| Reactive Species/Metabolite | Target Nucleotide(s) | Source(s) |

| 6-oxybenzo[a]pyrene radical | Guanine (major) | nih.gov |

| 6-nitrobenzo[a]pyrene metabolites | Deoxyguanosine (high preference) | nih.gov |

| 6-hydroxymethylbenzo[a]pyrene metabolites | Deoxyguanosine (major), Deoxyadenosine, Deoxycytidine | nih.gov |

| Benzo[a]pyrene radical cation | Guanine (N7, C8), Adenine (N3, N7) | nih.govnih.gov |

| Aza-benzo[a]pyrene carbocation (computational) | Cytosine | nih.gov |

Stereochemical Aspects of Adducts

The three-dimensional structure and stereochemistry of a DNA adduct can profoundly influence its biological processing, including its recognition by DNA repair enzymes and its effect on DNA replication. For benzo[a]pyrene, the stereoisomeric forms of its diol epoxide adducts (e.g., (+)-trans, (+)-cis) exhibit different conformations within the DNA helix, which in turn affects DNA replication and repair. nih.gov

However, for this compound specifically, detailed experimental data characterizing the stereochemical aspects of its DNA adducts are limited in the available scientific literature. Computational studies have been performed to understand the stability and structure of carbocations formed from aza-BaP epoxides, which is a foundational step for predicting the geometry of the resulting DNA adducts. nih.gov These theoretical approaches provide insight into how the nitrogen atom in the aromatic ring system influences the properties of the reactive intermediates and, consequently, the potential structures of their DNA adducts. nih.gov

Role of Specific Metabolites in Adduct Formation

The genotoxicity of this compound is mediated by specific metabolites that are formed in vivo. The two principal classes of reactive metabolites implicated in DNA adduct formation are diol epoxides and radical cations.

Diol Epoxide-Mediated Adducts

The diol epoxide pathway is a well-established mechanism for the activation of benzo[a]pyrene. researchgate.net This pathway involves a three-step enzymatic process that converts the parent hydrocarbon into a highly reactive benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). researchgate.net This ultimate carcinogen then reacts with DNA, primarily at the N² position of guanine. d-nb.info

For aza-benzo[a]pyrenes, a similar pathway is considered a likely mechanism of activation. Theoretical studies have modeled the O-protonation of epoxides and diol epoxides of aza-BaP, which leads to barrierless formation of carbocations. nih.gov These carbocations are the electrophilic species that attack DNA. The presence of the nitrogen atom in the aromatic system alters the electronic properties and can influence the stability and reactivity of these carbocations compared to those derived from B[a]P. nih.gov The N-oxides of nitro-derivatives of 6-azaB[a]P, such as 3-nitro-6-azabenzo[a]pyrene-N-oxide, are noted to be particularly potent genotoxins, suggesting that the N-oxide functionality plays a role in the metabolic activation process leading to DNA adducts. oup.comsemanticscholar.org

Radical Cation-Mediated Adducts

The one-electron oxidation pathway results in the formation of a radical cation, which is another key reactive intermediate capable of forming DNA adducts. This mechanism is particularly important for polycyclic aromatic hydrocarbons that lack a classic "bay region," and it can lead to the formation of unstable depurinating adducts that contribute to mutagenesis.

Studies involving the electrochemical oxidation of B[a]P and its 6-substituted derivatives have confirmed the formation of radical cations that react with DNA to produce adducts at both guanine and adenine bases. nih.govosti.gov The interaction of the 6-oxybenzo[a]pyrene radical with DNA results in covalent modification, primarily at guanine residues, and induces conformational changes in the DNA structure. nih.gov The electrochemical reduction of N-oxide derivatives of nitro-6-azabenzo[a]pyrene is thought to play an important role in their metabolic activation, suggesting that radical ion intermediates are involved in their genotoxicity. oup.com This pathway, leading to both stable and unstable (depurinating) adducts, represents a significant mechanism for DNA damage by this compound and its derivatives. nih.govnih.gov

Influence of Nitration and N-Oxidation on Adduct Formation Propensity

The propensity of this compound (6-azaB[a]P) to form DNA adducts is significantly altered by the introduction of a nitro group (nitration) and by the oxidation of the heterocyclic nitrogen atom (N-oxidation). These chemical modifications influence the metabolic pathways that activate the parent compound into reactive electrophiles capable of covalently binding to DNA.

Nitrated derivatives of 6-azaB[a]P, such as 1- and 3-nitro-6-azabenzo(a)pyrene, and their corresponding N-oxides, have been identified as potent mutagens. researchgate.net Research indicates that the mutagenic activity of these compounds is often enhanced with the addition of a metabolic activation system (S9 mix), suggesting that their metabolites are the ultimate reactive species. acs.org Generally, the metabolic activation of nitroarenes, a class to which nitrated 6-azaB[a]P belongs, requires the reduction of the nitro functional group to form DNA-reactive intermediates. acs.org The position of the nitro group on the aromatic ring structure is a critical determinant of mutagenic potency. For instance, studies on nitro derivatives of azabenzo[a]pyrene have shown that compounds substituted at the 3-position are more potent in inducing chromosomal aberrations than those substituted at the 1-position. researchgate.net

N-oxidation of the nitrogen atom in the pyridine (B92270) ring of 6-azaB[a]P and its nitrated derivatives also plays a crucial role in their genotoxicity. The resulting N-oxides, such as 3-nitro-6-azabenzo[a]pyrene N-oxide, are highly mutagenic. nih.govsemanticscholar.org Electrochemical studies suggest that N-oxide derivatives are reduced to anion radicals more readily than their non-oxidized counterparts. researchgate.net This enhanced capacity for reduction is believed to be a key factor in the metabolic activation of these compounds, facilitating the formation of the reactive species that bind to DNA. researchgate.net

In studies using human tissue explants, 6-nitrobenzo[a]pyrene (a structural analog where the nitrogen is replaced by carbon but a nitro group is present) was metabolized and found to bind covalently to the DNA of human bronchi and colon. capes.gov.br This demonstrates that nitrated polycyclic aromatic compounds are readily activated by human tissues. The metabolic process can involve both ring oxidation, leading to hydroxylated metabolites like 3-hydroxy-6-nitroB[a]P, and nitroreduction. acs.orgcapes.gov.br The interplay between these pathways, influenced by the specific enzymatic environment (e.g., cytochrome P450s), determines the ultimate DNA adduct profile and genotoxic potential. acs.orgnih.gov

Table 1: Research Findings on the Influence of Nitration and N-Oxidation

| Compound/Derivative | Research Model | Key Findings on Adduct Formation/Mutagenicity | Source(s) |

|---|---|---|---|

| 1- and 3-nitro-6-azabenzo[a]pyrene and their N-oxides | Salmonella Mutagenicity Assay (Ames test) | Found to be potent mutagens. | researchgate.net |

| 3-nitro-6-azabenzo[a]pyrene N-oxide | Salmonella Mutagenicity Assay (Ames test) | Identified as a potent mutagen. | nih.gov |

| Nitro-azabenzo[a]pyrenes | General review | Mutagenic activity is increased with the extent of nitration; metabolic reduction of the nitro group is required for activity. | acs.org |

| 6-nitrobenzo[a]pyrene | Human colon and bronchus tissue explants | Metabolized and binds covalently to DNA; a metabolite was tentatively identified as 3-hydroxy-6-NBP. | capes.gov.br |

| Nitro derivatives of azabenzo[a]pyrene | Chromosomal aberration tests | Derivatives with nitro substitution at the 3-position were more potent than those at the 1-position. N-oxides are more easily reduced. | researchgate.net |

Persistence and Repair of DNA Adducts in Research Models

Once formed, the stability and persistence of DNA adducts are critical factors in determining the likelihood of a mutagenic event occurring. wikipedia.orgaopwiki.org If not removed by cellular DNA repair mechanisms before DNA replication, these adducts can lead to permanent mutations. aopwiki.orgmdpi.com While specific data on the persistence and repair of this compound-DNA adducts are limited, studies on its parent compound, benzo[a]pyrene (B[a]P), provide a valuable framework for understanding these processes.

Research in animal models has shown that B[a]P-DNA adducts can be persistent in certain tissues. nih.gov For example, following administration of B[a]P to mice and rabbits, the resulting DNA adducts were found in a wide range of tissues, including the lung, liver, kidney, and brain. nih.govosti.gov Notably, these adducts were found to be persistent in the lung and brain, tissues that may have slower cell turnover rates. nih.govosti.gov The persistence of adducts in cells with slow turnover could lead to significant accumulation over time with chronic exposure. osti.gov

The rate of adduct removal varies significantly between different organs and is influenced by factors such as age and genetic background. nih.gov A study comparing two mouse strains (C57BL/6 and BALB/c) found that the rate of disappearance of the primary B[a]P-DNA adduct was significantly higher in the liver and heart of young C57BL/6 mice, which have a longer lifespan, compared to young BALB/c mice. nih.gov However, this repair capacity was observed to decrease with age, particularly in the C57BL/6 strain. nih.gov

The removal of bulky chemical adducts from DNA is primarily handled by the nucleotide excision repair (NER) pathway. mdpi.com The efficiency of these repair processes can be modulated by various factors. For instance, some dietary components, such as omega-3 fatty acids, have been shown to decrease PAH-DNA adduct levels in mice, potentially by enhancing DNA repair and modulating metabolic enzymes. mdpi.com Conversely, if repair mechanisms are overwhelmed or inefficient, adducts can persist. epa.gov In an animal model, pretreatment with a polysaccharide fraction from Aloe barbadensis Miller before B[a]P treatment not only inhibited the initial formation of DNA adducts but also enhanced the clearance of persistent adducts in various organs. researchgate.net This highlights that the persistence of adducts is a dynamic process influenced by the balance between ongoing damage and cellular repair capacity.

Table 2: Research Findings on the Persistence and Repair of Related Adducts

| Compound | Research Model | Key Findings on Persistence and Repair | Source(s) |

|---|---|---|---|

| Benzo[a]pyrene (B[a]P) | Mice and Rabbits | Adducts were persistent in lung and brain tissues. | nih.govosti.gov |

| Benzo[a]pyrene (B[a]P) | C57BL/6 and BALB/c Mice | Rate of adduct removal was age- and strain-dependent, being higher in young C57BL/6 mice (liver, heart) and decreasing with age. | nih.gov |

| Polycyclic Aromatic Hydrocarbons (PAHs) | B6C3F1 and A/J Mice | Dietary omega-3 fatty acids decreased pulmonary DNA adduct levels, partly by modulating DNA repair genes. | mdpi.com |

| Benzo[a]pyrene (B[a]P) | ICR Mice | Pretreatment with Aloe barbadensis Miller enhanced the inhibition of adduct formation and persistence in liver, kidney, forestomach, and lung. | researchgate.net |

Compound Reference Table

Computational and Theoretical Investigations of 6 Azabenzo a Pyrene Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-azabenzo(a)pyrene at the molecular level. These methods model the electronic structure and predict various chemical attributes, offering a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) has become a principal tool for investigating aza-PAHs due to its balance of computational cost and accuracy. scirp.org Researchers have employed DFT, particularly using functionals like B3LYP and CAM-B3LYP, to explore the properties of this compound derivatives. researchgate.netnih.govmdpi.comnih.gov

Key applications of DFT in the study of these compounds include:

Geometry Optimization: Determining the most stable three-dimensional structures and equilibrium geometries. nih.gov

Energetic Properties: Calculating relative energies between different isomers or conformers. For instance, studies on 1-nitro-6-azabenzo[a]pyrene N-oxide and 3-nitro-6-azabenzo[a]pyrene (B145465) N-oxide found that their structural and energetic properties are quite similar. nih.gov

Spectroscopic Analysis: Predicting infrared (IR) and Raman spectra, which can help distinguish between different isomers. nih.govresearchgate.net Calculated C-H stretching transitions, for example, show distinct profiles that could be used for identification. researchgate.net

Electronic Properties: Computing crucial electronic descriptors such as dipole moments (μ), polarizabilities (α), vertical ionization potentials (IP), and vertical electron affinities (EA). nih.govresearchgate.net These calculations have been instrumental in correlating molecular properties with observed mutagenicity. nih.gov

A notable study on the nitro-N-oxide derivatives of this compound used DFT to investigate why the 3-nitro isomer is significantly more mutagenic than the 1-nitro isomer. The results indicated that while many properties were similar, the dipole moment of the 3-nitro isomer was about three times larger, suggesting stronger electrostatic interactions with biological targets. nih.gov

Ab initio methods, such as Hartree-Fock (HF), have also been applied, often in conjunction with DFT, to study aza-PAHs. researchgate.netacs.orgasianpubs.org These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than some DFT methods, they are valuable for providing benchmark calculations and for investigating properties like electronic (hyper)polarizabilities, which are relevant for non-linear optical applications. acs.orgacs.org For example, Hartree-Fock and DFT methods were used to characterize the non-linear optical properties of 1- and 3-nitro-6-azabenzo[a]pyrene N-oxides. researchgate.net

Density Functional Theory (DFT) Applications

Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is crucial for mapping the potential reaction pathways of this compound, calculating the energy changes involved, and identifying the high-energy transition states that control reaction rates.

While specific computational studies on the oxidative transformation of this compound are not extensively documented, research on its parent analogue, benzo(a)pyrene (BaP), offers significant insight. researchgate.netnih.gov DFT calculations on BaP degradation have identified several key steps:

Initiation: The process can be initiated by radicals like •OH or by singlet oxygen (¹O₂), leading to the formation of intermediates such as BaP-6-OO•. nih.gov

Hydrogen Shift: Water molecules can promote 1,3-H-shift reactions, lowering the activation barrier and forming hydroperoxide intermediates (BaP-6-OOH). nih.gov

Decomposition and Addition: The hydroperoxide can decompose to form an •OH radical and a BaP-6-O• intermediate, which can then undergo further reactions, including the addition of another •OH radical. nih.gov

Product Formation: These pathways ultimately lead to the formation of various oxidized products, such as quinones (e.g., BaP-1,6-quinone, BaP-3,6-quinone). nih.gov

A study on the catalytic degradation of BaP using a manganese-corrolazine complex calculated the activation energies for a multi-step oxidation process, which involved epoxidation and hydrogen rearrangement steps with activation energies as high as 37.98 and 53.47 kcal/mol, respectively. frontiersin.org It is plausible that the nitrogen atom in this compound would modulate these pathways, potentially influencing the sites of initial attack and the stability of intermediates.

The carcinogenicity of many PAHs is linked to the formation of covalent adducts with DNA. Computational studies help to understand the energetics and transition states of these reactions. Research on derivatives of the parent BaP provides a model for the likely reactivity of this compound.

Electrochemical oxidation of 6-methylbenzo[a]pyrene (B1207296) in the presence of deoxyguanosine (dG) was shown to produce adducts through its radical cation. osti.gov The reaction occurs competitively at the C-1, C-3, and 6-CH₃ positions. osti.gov Similarly, computational studies on the carbocations formed from the epoxide ring-opening of aza-benzo[a]pyrenes provide insights into their potential to form DNA adducts. acs.orgacs.org

The energetics of these processes are critical. DFT calculations have been used to map the Gibbs free energy profiles for the formation of BaP from smaller precursors, identifying transition states and reaction intermediates along the pathway. mdpi.comnih.gov For example, the formation of BaP via a methyl addition/cyclization mechanism involves steps like hydrogen abstractions, methyl radical additions, and ring closures, with the first methyl addition being a highly exergonic step. mdpi.com These computational approaches are directly applicable to studying the formation of this compound adducts, allowing for the calculation of activation energies and the identification of the most likely sites for nucleophilic attack by DNA bases.

Oxidative Transformation Pathways

Electronic Structure Analysis

The analysis of the electronic structure of this compound and its derivatives is key to explaining their reactivity. The introduction of the heteroatom nitrogen alters the distribution of electrons within the aromatic system. ontosight.ai

Computational studies have revealed important aspects of the electronic structure of related compounds:

Molecular Electrostatic Potential (MEP): MEP maps are calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov This helps predict where the molecule is likely to interact with other chemical species.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap generally implies higher reactivity. scirp.org

Ionization Potential and Electron Affinity: The vertical ionization potential (IP) and electron affinity (EA) relate to the ease of removing or adding an electron, respectively. Calculations for 3-nitro-6-azabenzo[a]pyrene N-oxide show it has a smaller IP and a higher EA than its parent compound without the N-oxide group, consistent with experimental electrochemical data. researchgate.net

The following table summarizes key electronic properties calculated using DFT for two highly mutagenic isomers of nitro-6-azabenzo[a]pyrene N-oxide. The significant difference in the dipole moment is hypothesized to be a key factor in their differential mutagenic activity. nih.gov

| Property | 1-Nitro-6-azabenzo[a]pyrene N-oxide | 3-Nitro-6-azabenzo[a]pyrene N-oxide |

|---|---|---|

| Dipole Moment (μ) in Debye | 2.92 | 8.64 |

| Vertical Ionization Potential (IP) in eV | 8.06 | 8.09 |

| Vertical Electron Affinity (EA) in eV | 1.83 | 1.84 |

| Average Polarizability (α) in au | 281.2 | 282.0 |

These detailed computational analyses provide invaluable, atom-level understanding of the factors driving the reactivity of this compound, guiding further experimental and toxicological research.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is fundamental to understanding the electronic properties and chemical reactivity of conjugated systems like this compound. libretexts.orglumenlearning.com In MO theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. lumenlearning.com For a molecule like this compound, the focus is on the π-system's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The introduction of a nitrogen atom into the benzo(a)pyrene aromatic system significantly alters the electronic landscape. ontosight.ai The nitrogen atom, being more electronegative than carbon, draws electron density towards itself, modifying the energy levels and spatial distribution of the molecular orbitals.

Key applications and findings from MO theory include:

Reactivity Prediction: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. scirp.org

Identification of Reactive Sites: The distribution of electron density within the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Electronic Properties: MO calculations are used to determine fundamental electronic properties such as ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy), which are crucial for understanding the compound's behavior in redox reactions.

| Computational Parameter | Significance for this compound Reactivity |

| HOMO Energy | Indicates the energy of the highest-energy electrons; a higher HOMO energy suggests greater ease of electron donation and susceptibility to electrophilic attack. |

| LUMO Energy | Indicates the energy of the lowest-energy unoccupied orbital; a lower LUMO energy suggests a greater propensity to accept electrons and undergo nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap is associated with higher polarizability and greater chemical reactivity. scirp.org |

| Orbital Coefficients | The magnitude of the atomic orbital coefficients in the HOMO and LUMO indicates the atoms most involved in these frontier orbitals and thus the most probable sites of reaction. |

Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, revealing regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic). imist.ma

For this compound, the MEP analysis highlights several key features:

Nucleophilic Nitrogen: The nitrogen atom at the 6-position introduces a region of strong negative electrostatic potential due to its lone pair of electrons. This makes the nitrogen atom a primary site for electrophilic attack, such as protonation. researchgate.net

Electrophilic Regions: The regions of positive potential are typically associated with the hydrogen atoms of the C-H bonds, making them susceptible to interaction with nucleophiles.

π-System: The faces of the aromatic rings generally show negative potential, characteristic of π-electron clouds, making them available for π-stacking interactions with other aromatic systems in biological macromolecules. mdpi.comoup.com

The MEP provides a valuable guide for understanding intermolecular interactions, particularly how the molecule might orient itself when approaching a biological target like a protein or DNA. imist.maoup.com

Structure-Reactivity Relationship (SAR) Studies for Azabenzo(a)pyrenes

Structure-Reactivity Relationship (SAR) studies aim to understand how a molecule's chemical structure influences its reactivity. scribd.com For azabenzo(a)pyrenes, computational SAR studies often focus on how the position of the nitrogen atom and the presence of other substituents affect their chemical properties and biological activity. rsc.org

A key aspect of the reactivity of benzo[a]pyrene (B130552) and its aza-analogues is their metabolic activation to form highly reactive carbocations, often through epoxide intermediates. rsc.org DFT studies have been employed to investigate the stability of these carbocations.

Key Findings from SAR Studies:

Nitrogen Position: The location of the nitrogen atom within the polycyclic aromatic framework is critical. It influences the stability of carbocations formed during metabolic activation. For instance, aza-substitution can either stabilize or destabilize potential carbocations depending on the location relative to the site of cation formation. rsc.org

Bay Region Strain: Like the parent benzo[a]pyrene, azabenzo(a)pyrenes possess a "bay region." Steric hindrance in this region can cause distortions from planarity. oup.com These structural strains can impact the molecule's reactivity and its ability to intercalate into DNA.

Substituent Effects: The addition of substituent groups, such as methyl groups, can further modify reactivity. A methyl group in the bay region, for example, can increase steric strain and alter the electronic properties of the molecule. oup.com

| Structural Feature | Impact on Reactivity of Azabenzo(a)pyrenes | Supporting Research |

| Position of Nitrogen Atom | Alters electron distribution and the relative stability of carbocation intermediates formed during metabolic activation. | rsc.org |

| Bay Region Geometry | Steric hindrance can lead to out-of-plane distortions, affecting planarity and interaction with flat biological structures like DNA base pairs. | oup.com |

| Methyl Group Substitution | Can increase steric strain, particularly in the bay region, and electronically influence the aromatic system, thereby affecting reactivity. | oup.com |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. 3ds.comnih.gov In the context of this compound, MD simulations can provide atomic-level insights into its interactions with biological macromolecules such as proteins and DNA. mdpi.commdpi.com These simulations model the complex and dynamic environment within a biological system, which is not possible with static models.

The process involves placing the this compound molecule (the ligand) near the biological target in a simulated aqueous environment. The forces between all atoms are then calculated using a force field (e.g., CHARMM, GROMOS), and Newton's laws of motion are applied to simulate their movements over a specific period, often nanoseconds to microseconds. mdpi.comnih.gov

Applications of MD Simulations:

Binding Pose and Stability: MD simulations can assess the stability of a proposed binding pose of this compound within a protein's active site or intercalated in DNA. By tracking measures like the root-mean-square deviation (RMSD), researchers can determine if the ligand remains stably bound. mdpi.com

Interaction Analysis: The simulations reveal the specific types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking, and how often these interactions occur. mdpi.com While this compound itself is not a strong hydrogen bond donor, the nitrogen atom can act as an acceptor.

Conformational Changes: These simulations can show how the binding of the compound might induce conformational changes in the target protein or DNA, which is often crucial for biological function or toxicity.

MD simulations provide a dynamic picture that complements experimental data, helping to elucidate the mechanisms by which compounds like this compound exert their biological effects. mdpi.com

Advanced Analytical Methodologies for Research on 6 Azabenzo a Pyrene

Sample Preparation and Extraction Techniques

The effective isolation of 6-Azabenzo(a)pyrene from complex sample matrices is a critical first step in its analysis. The choice of extraction technique depends on the sample type (e.g., soil, sediment, water, biological tissue), the concentration of the analyte, and the subsequent analytical instrumentation. Due to the structural similarity of azaarenes to PAHs, many extraction methods developed for PAHs are adapted for azaarenes. acs.org

For solid samples like soil and sediment, solvent extraction is a common preliminary step. A mixture of dichloromethane (B109758) and methanol (B129727) is often used to extract a broad range of organic compounds, including azaarenes. nih.gov

Microextraction Techniques

Microextraction techniques are modern sample preparation methods that offer significant advantages, including reduced solvent consumption, lower cost, and minimized sample volume. encyclopedia.pub These methods are particularly valuable for trace-level analysis.

Common microextraction techniques applicable to azaarenes include:

Solid-Phase Microextraction (SPME): This technique involves the use of a coated fiber that adsorbs and concentrates analytes from a sample. encyclopedia.pub The fiber is then thermally desorbed in the injector of a gas chromatograph. For compounds like azaarenes, coatings such as polydimethylsiloxane (B3030410) (PDMS) or polyacrylate are often employed. The development of novel coatings, such as graphene-based composites, has shown enhanced adsorption for PAHs and by extension, are promising for azaarenes. rsc.orgnih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. researchgate.net The high surface area allows for rapid extraction of the analyte into the extraction solvent. After centrifugation, the sedimented phase is collected for analysis. researchgate.net This technique is noted for its speed and high enrichment factor. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been adapted for a wide range of analytes, including PAHs. nih.gov The method involves an initial extraction with an organic solvent (like acetone (B3395972) or acetonitrile) followed by a "salting-out" step and a cleanup phase using dispersive SPE (d-SPE). nih.gov Given its effectiveness for the parent compound, benzo(a)pyrene, in complex matrices like bread, its application to azaarenes is a logical extension. nih.gov

| Technique | Principle | Key Advantages | Typical Application |

|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal desorption. encyclopedia.pub | Solvent-free, simple, high concentration factor. mdpi.com | Water samples, air monitoring. capes.gov.br |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning of analytes into a fine emulsion of extraction solvent dispersed in the sample. researchgate.net | Fast, high recovery and enrichment factors, low solvent use. researchgate.net | Aqueous samples. researchgate.net |

| QuEChERS | Solvent extraction followed by partitioning with salts and cleanup with dispersive SPE. nih.gov | Fast, high throughput, effective for complex matrices. nih.gov | Food and environmental solids. nih.govsigmaaldrich.com |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used cleanup technique to remove interferences from sample extracts prior to chromatographic analysis. researchgate.net It is particularly crucial for trace analysis in complex matrices like food, soil, and biological tissues. sigmaaldrich.comthermofisher.com The process involves passing the sample extract through a cartridge containing a solid adsorbent. Analytes are retained on the sorbent while interferences pass through, after which the analytes are eluted with a small volume of a stronger solvent. encyclopedia.pub

For PAHs and azaarenes, common SPE sorbents include:

Silica (B1680970) Gel: Often used for cleanup of non-polar compounds. sigmaaldrich.com

Florisil®: A magnesium-silicate gel effective for separating PAHs from lipid-rich matrices. sigmaaldrich.com

C18-bonded Silica: A reversed-phase sorbent that retains non-polar compounds from a polar sample matrix. researchgate.net

Multi-layered Cartridges: Specialized cartridges, such as those combining Florisil® and graphitized carbon, can provide enhanced cleanup for challenging samples. sigmaaldrich.com However, carbon-based sorbents must be used with caution as they can irreversibly retain the planar structures of PAHs and azaarenes. sigmaaldrich.com

A two-step SPE cleanup has been validated for the analysis of PAHs in challenging matrices like plant-based food supplements, demonstrating the robustness of this technique. nih.gov

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses conventional solvents at elevated temperatures and pressures. nih.govmdpi.com These conditions increase the efficiency and speed of the extraction process, decrease solvent consumption, and improve analyte recovery compared to traditional methods like Soxhlet extraction. mdpi.comcsic.es

The key parameters to optimize in a PLE method are the solvent type, temperature, pressure, and extraction time. mdpi.com For PAHs, nonpolar solvents like hexane (B92381) or cyclohexane (B81311) are often used, sometimes in combination with more polar solvents like dichloromethane or acetonitrile (B52724). nih.govcsic.es The technique is highly versatile, and by including a layer of an adsorbent like Florisil or silica directly in the extraction cell, extraction and cleanup can be performed in a single step. mdpi.com While seldom reported specifically for azaarenes, PLE is a powerful tool for extracting strongly bound organic contaminants from solid environmental and food samples and holds significant potential for this compound analysis. csic.esresearchgate.net

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other co-extracted compounds before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs and azaarenes. cdc.gov When coupled with a Fluorescence Detector (FLD), it provides excellent sensitivity and selectivity, as many of these compounds are naturally fluorescent.

Separation: The separation is typically achieved using a reversed-phase column, most commonly a C18 column. sigmaaldrich.comnih.gov A gradient elution program with a mobile phase consisting of acetonitrile and water is frequently used to resolve the complex mixture of isomers often found in environmental samples. sigmaaldrich.comoiv.int

Detection: Fluorescence detection involves setting specific excitation and emission wavelengths for the target analyte. oiv.int This provides high selectivity, as only compounds that fluoresce at the specified wavelengths will be detected. For a group of PAHs, a timed wavelength program can be used to switch wavelengths during the chromatographic run to optimize detection for each compound as it elutes. sigmaaldrich.com

Quantification: In the analysis of environmental samples where standards for every specific azaarene isomer may not be available, semi-quantification is a common practice. For instance, isomers of azabenzo[a]pyrene have been semi-quantified based on the relative response factor of a structurally similar, commercially available standard, such as dibenzo[a,j]acridine. nih.govnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | sigmaaldrich.com |

| Mobile Phase | Gradient of Acetonitrile and Water | sigmaaldrich.comoiv.int |

| Flow Rate | ~1.0 - 1.5 mL/min | nih.gov |

| Detection | Fluorescence Detector (FLD) with programmed wavelength switching | sigmaaldrich.com |

| Example Wavelengths (for Benzo(a)pyrene) | Excitation: 290-292 nm; Emission: 410-416 nm | sigmaaldrich.comnih.govoiv.int |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of this compound and other azaarenes. nih.govuva.nl It offers excellent separation efficiency and provides definitive identification based on both retention time and mass spectrum.

Separation: A capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used for the separation of these semi-volatile compounds. shimadzu.com

Detection and Quantification: Mass spectrometry provides highly specific detection. For routine analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only characteristic ions of the target analyte. nih.gov For even greater selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (MS/MS) is employed. shimadzu.com In MS/MS, a specific precursor ion for the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This technique significantly reduces background noise. shimadzu.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): For non-target screening and identification of unknown azaarenes in complex samples, high-resolution mass spectrometry is invaluable. acs.orgnih.gov HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown compound and distinguishing it from other molecules with the same nominal mass. nih.gov Research on contaminated soils has successfully used HRMS to identify numerous azaarene congeners, including the azabenzo[a]pyrene class. acs.orgnih.gov Quantification in these studies was based on MS/MS transitions from the protonated molecule [M+H]⁺ to a specific fragment ion. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for the analysis of complex mixtures of polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues, azaarenes, including this compound. This advanced chromatographic method offers significant improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). nih.goveag.com The key to UHPLC's enhanced performance lies in the use of columns packed with sub-2 µm particles, which allows for more efficient separation. nih.goveag.com These smaller particles, however, necessitate the use of systems capable of operating at much higher pressures, often up to 15,000 psi (1034 bar). eag.comijsrtjournal.com

In the context of azaarene analysis, UHPLC is instrumental for separating isomers and closely related compounds that are often difficult to resolve using other methods. researchgate.netnih.gov For instance, a study on the analysis of 11 amino-PAHs in human urine utilized a UHPLC-MS/MS method with a reversed-phase HSS PFP column and a gradient elution of 0.1% formic acid in water and acetonitrile to achieve effective separation. nih.gov Another application demonstrated the rapid screening of 16 priority PAHs using a Hypersil GOLD™ VANQUISH™ 1.9 µm UHPLC column, showcasing the potential for high-throughput analysis. thermofisher.com

The choice of column and mobile phase is critical for the successful separation of azaarenes like this compound. Reversed-phase columns, such as C18, are commonly employed. researchgate.netnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is typically required to separate a wide range of PAHs and azaarenes with varying polarities. nih.govresearchgate.net

Table 1: Comparison of UHPLC and HPLC for Azaarene Analysis

| Feature | Ultra-High Performance Liquid Chromatography (UHPLC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Particle Size | < 2 µm | 3-5 µm |

| Operating Pressure | Up to 15,000 psi (1034 bar) | Typically up to 6,000 psi (400 bar) |

| Resolution | Higher | Lower |

| Analysis Time | Faster | Slower |

| Sensitivity | Higher | Lower |

| Typical Application | High-throughput screening, complex mixture analysis | Routine analysis, less complex samples |

Spectroscopic Detection and Characterization Methods

Mass Spectrometry (MS) Applications (e.g., High-Resolution MS)